molecular formula C21H35N3O3 B15367711 N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea CAS No. 57494-90-3

N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea

Cat. No.: B15367711
CAS No.: 57494-90-3
M. Wt: 377.5 g/mol
InChI Key: AAUDSGBTGJQGHQ-UHFFFAOYSA-N
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Description

N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea (CAS: 57460-41-0) is a urea derivative with a molecular formula of C₂₀H₃₃N₃O₃ and a molecular weight of 363.49 g/mol . It is characterized by a cyclohexyl group, a tert-butylamino-2-hydroxypropoxy chain, and a methyl-substituted urea moiety. This compound is primarily used as a laboratory chemical or intermediate in synthetic chemistry . Safety assessments classify it as an acute oral toxin (Category 4), skin/eye irritant (Category 2/2A), and respiratory tract irritant (Category 3) .

Properties

CAS No.

57494-90-3

Molecular Formula

C21H35N3O3

Molecular Weight

377.5 g/mol

IUPAC Name

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexyl-1-methylurea

InChI

InChI=1S/C21H35N3O3/c1-21(2,3)22-14-18(25)15-27-19-12-10-17(11-13-19)24(4)20(26)23-16-8-6-5-7-9-16/h10-13,16,18,22,25H,5-9,14-15H2,1-4H3,(H,23,26)

InChI Key

AAUDSGBTGJQGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)N(C)C(=O)NC2CCCCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Talinolol 57460-41-0 C₂₀H₃₃N₃O₃ 363.49 Ethyl group replaces methyl on urea nitrogen
N-Cyclohexyl-N'-(4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)urea 38651-95-5 C₂₂H₃₅N₃O₃ 389.53 Cyclohexylamino replaces tert-butylamino
N-[4-(3-((2-amino-1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl]-N'-cyclohexylurea 106126-61-8 C₂₀H₃₄N₄O₃ 378.51 Additional amino group on tert-butyl substituent

These analogs highlight the impact of substituent modifications on molecular weight and functional groups. For example, replacing the tert-butyl group with a cyclohexylamino moiety increases molecular weight by ~26 g/mol .

Physicochemical Properties

Comparative physicochemical data reveals trends in stability and reactivity:

Property Target Compound Talinolol N-Cyclohexyl-N'-(4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)urea
Melting Point (°C) 160–162 160–162 165–167 (predicted)
Boiling Point (°C) 520.0 ± 50.0 520.0 ± 50.0 530.0 ± 50.0 (predicted)
Water Solubility No data Low No data
LogP (Predicted) 3.5–4.0 3.5–4.0 4.2–4.5

The tert-butyl group in the target compound and Talinolol enhances hydrophobicity (LogP ~3.5–4.0), whereas the cyclohexylamino analog exhibits higher lipophilicity (LogP ~4.2–4.5) due to additional nonpolar substituents .

Pharmacological Activity

  • Talinolol: Clinically used for hypertension and angina, with affinity for β₁-receptors .
  • Chloroxuron (CAS: 1982-47-4): A dimethylurea herbicide, highlighting the functional diversity of urea derivatives .

Toxicity Profiles

Compound Acute Oral Toxicity (Category) Skin/Irritation (Category) Regulatory Notes
Target Compound 4 (H302) 2 (H315)/2A (H319) Not listed under SARA 302/313
Chloroxuron 3 (H301) 1 (H314) Regulated as a pesticide
Talinolol 4 (H302) 2 (H315) Approved drug (lower toxicity)

The target compound’s toxicity profile aligns with laboratory chemicals, while pesticidal ureas like chloroxuron exhibit higher acute toxicity .

Regulatory Status

  • Talinolol: Approved for medical use under strict pharmacovigilance .
  • Chloroxuron : Restricted in the EU due to environmental persistence .

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